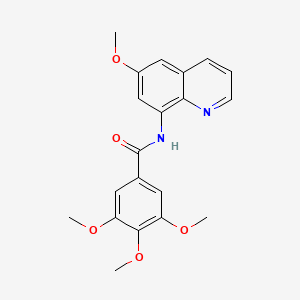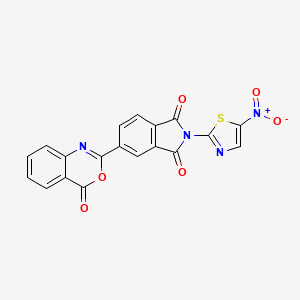![molecular formula C22H38N2O10P2 B5014444 tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)](/img/structure/B5014444.png)
tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate), also known as TIPPCO, is a white crystalline powder that is widely used in scientific research. It is a phosphonate-based compound that has gained popularity due to its unique properties and versatile applications.
作用機序
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) inhibits the activity of enzymes and proteins by binding to their active sites. It forms strong hydrogen bonds with the amino acid residues in the active site, thereby preventing the substrate from binding to the enzyme or protein.
Biochemical and Physiological Effects:
tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of various enzymes and proteins, including proteases, phosphatases, and kinases. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has also been found to inhibit the growth of cancer cells and viruses.
実験室実験の利点と制限
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has several advantages for lab experiments. It is a stable and easy-to-handle compound that can be synthesized in large quantities. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) is also highly soluble in water, which makes it easy to use in biological assays. However, tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has some limitations, including its relatively low potency and selectivity for certain enzymes and proteins.
将来の方向性
There are several future directions for the use of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) in scientific research. One direction is the development of new drugs based on tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) that can inhibit the activity of specific enzymes and proteins. Another direction is the use of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) in the synthesis of new materials with unique properties. Additionally, further research is needed to fully understand the mechanism of action of tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) and its potential applications in various fields.
合成法
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) can be synthesized using various methods, including the reaction of phosphorus trichloride with isopropyl alcohol and phenylglyoxal bis(phenylhydrazone) in the presence of triethylamine. Another method involves the reaction of phosphorus trichloride with isopropyl alcohol and 1,3-phenylenediamine in the presence of triethylamine.
科学的研究の応用
Tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has been extensively used in scientific research due to its ability to inhibit the activity of various enzymes and proteins. It has been used in the development of new drugs, such as antiviral and anticancer agents. tetraisopropyl (1,3-phenylenebis{[(aminocarbonyl)oxy]methylene})bis(phosphonate) has also been used in the synthesis of new materials, such as metal-organic frameworks and nanoparticles.
特性
IUPAC Name |
[[3-[carbamoyloxy-di(propan-2-yloxy)phosphorylmethyl]phenyl]-di(propan-2-yloxy)phosphorylmethyl] carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H38N2O10P2/c1-13(2)31-35(27,32-14(3)4)19(29-21(23)25)17-10-9-11-18(12-17)20(30-22(24)26)36(28,33-15(5)6)34-16(7)8/h9-16,19-20H,1-8H3,(H2,23,25)(H2,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESDJUGZECVHJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OP(=O)(C(C1=CC(=CC=C1)C(OC(=O)N)P(=O)(OC(C)C)OC(C)C)OC(=O)N)OC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H38N2O10P2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
552.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-4-methyl-1-[3-(4-nitrophenoxy)propoxy]benzene](/img/structure/B5014363.png)
![N-[2-(4-methoxyphenoxy)ethyl]-2-furamide](/img/structure/B5014367.png)




![diethyl [5-(4-tert-butylphenoxy)pentyl]malonate](/img/structure/B5014408.png)
![5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B5014410.png)
![[1-(2,5-dichlorophenyl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B5014418.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(4-ethoxyphenyl)-4-fluorobenzenesulfonamide](/img/structure/B5014421.png)
![N-(4-fluorophenyl)-N'-(4-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5014430.png)

![dimethyl 2-[(2-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3,4-dicarboxylate](/img/structure/B5014441.png)
